molecular formula C12H12ClFN2O B1421934 2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-ethylacetamide CAS No. 1183707-12-1

2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-ethylacetamide

Cat. No.: B1421934
CAS No.: 1183707-12-1
M. Wt: 254.69 g/mol
InChI Key: MSBAYCXHBCVKMP-UHFFFAOYSA-N
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Description

2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-ethylacetamide is a chemical compound with the molecular formula C12H12ClFN2O. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-ethylacetamide typically involves the reaction of 2-chloroacetamide with 4-cyano-2-fluorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-ethylacetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted amides.

    Oxidation Reactions: Products include corresponding oxides.

    Reduction Reactions: Products include amines.

Scientific Research Applications

2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-ethylacetamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-methylacetamide
  • 2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-propylacetamide
  • 2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-isopropylacetamide

Uniqueness

2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-ethylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, cyano group, and fluorophenyl moiety makes it a versatile compound for various applications .

Properties

IUPAC Name

2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFN2O/c1-2-16(12(17)6-13)8-10-4-3-9(7-15)5-11(10)14/h3-5H,2,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBAYCXHBCVKMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C(C=C(C=C1)C#N)F)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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